3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with appropriate nitrile and methoxy reagents. One common method involves the use of a gold(I) complex as a catalyst and an iodine(III) oxidizing agent . The reaction conditions are designed to facilitate the formation of the desired compound through a series of cyclization and substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale enantioselective reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy and nitrile groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Iodine(III) oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Enantioselective reduction often involves the use of specific catalysts and hydrogenation conditions.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different piperidine derivatives .
Scientific Research Applications
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-6-(3-methoxypiperidin-1-yl)pyridin-3-yl)-1H-indol-5-ol:
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and are investigated for their biological activities.
Uniqueness
3-(3-Methoxypiperidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitrile groups provide versatility in chemical reactions and potential for diverse applications .
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(3-methoxypiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-4,6-7H2,1H3 |
InChI Key |
UTIAHLPUIUZKIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCN(C1)C(=O)CC#N |
Origin of Product |
United States |
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